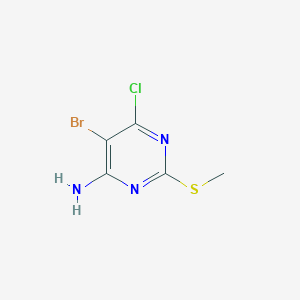

5-溴-6-氯-2-(甲硫基)嘧啶-4-胺

描述

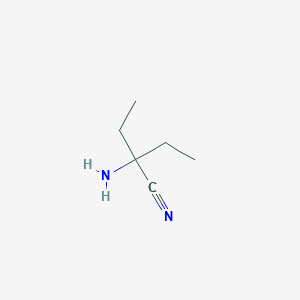

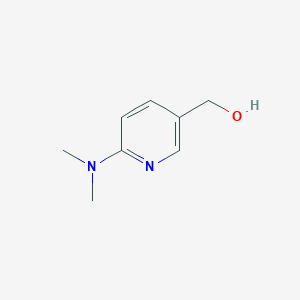

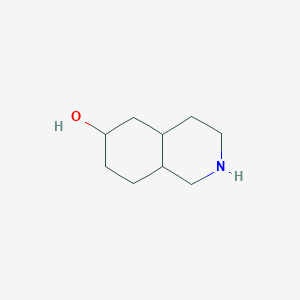

The compound of interest, 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine, is a halogenated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also valuable in pharmaceutical and chemical industries as intermediates and active compounds .

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves regioselective reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines . Similarly, 4-amino-5-bromo-2-substituted-aminopyrimidines can be obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment with ethanolic ammonia and secondary amines, which can then be used to synthesize thiazolo[4,5-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system space group P21/n . The crystal structure is stabilized by intramolecular hydrogen bonds, which are a common feature in the crystalline network of pyrimidine compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including ring rearrangements and substitutions. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can undergo Dimroth rearrangement to form [1,5-c] analogues and can be further diversified through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The introduction of halogen atoms and other functional groups can significantly alter the properties of these compounds, making them useful in various applications. For example, the introduction of a methylthio group can lead to the formation of compounds with fungicidal properties . Additionally, the presence of halogen atoms can enhance the reactivity of pyrimidine derivatives, making them suitable for further chemical modifications .

科学研究应用

新型化合物合成

5-溴-6-氯-2-(甲硫基)嘧啶-4-胺的一个重要应用是合成新型化合物。例如,Bazazan 等人 (2013) 证明了其在合成一系列 2-[(5-溴-2-氯-6-氨基嘧啶-4-基)甲硫基]苯胺衍生物中的应用,从而开发出新的 5,7-二氨基-5,11-二氢嘧啶并[5,4-e][1,4]苯并噻氮卓 (Bazazan 等人,2013)。类似地,Doulah 等人 (2014) 研究了其与氨的区域选择性取代反应,形成了 5-溴-2-氯-6-甲基嘧啶-4-胺作为主要产物,该产物进一步用于合成 4-氨基-5-溴-2-取代氨基嘧啶 (Doulah 等人,2014)。

生物活性

Ranganatha 等人 (2018) 合成了一系列 5‑溴‑2-氯嘧啶-4-胺衍生物,并评估了它们的抗菌和抗真菌活性,其中一些化合物对致病菌和真菌菌株表现出显着的抗菌作用 (Ranganatha 等人,2018)。Rahimizadeh 等人 (2007) 也利用该化合物合成了嘧啶并[4,5-e][1,3,4]噻二嗪的衍生物,并对其进行进一步改性以获得相关的 7-氨基衍生物 (Rahimizadeh 等人,2007)。

安全和危害

属性

IUPAC Name |

5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEBWZSZLZXUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494739 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | |

CAS RN |

63931-22-6 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)